Cas no 2137557-71-0 (5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid)

5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid
- 2137557-71-0
- EN300-716631
- 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid
-
- Inchi: 1S/C11H15BrO2S/c1-3-4-5-7(2)8-6-9(12)15-10(8)11(13)14/h6-7H,3-5H2,1-2H3,(H,13,14)
- InChI Key: NUMZQMNMNXVWPD-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C(=O)O)S1)C(C)CCCC
Computed Properties
- Exact Mass: 289.99761g/mol
- Monoisotopic Mass: 289.99761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 65.5Ų
5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-716631-1.0g |
5-bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid |
2137557-71-0 | 1g |
$0.0 | 2023-06-07 |
5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid Related Literature
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid
5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic Acid (CAS 2137557-71-0): A Versatile Building Block in Organic Synthesis
In the realm of organic chemistry, 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid (CAS 2137557-71-0) has emerged as a valuable intermediate for pharmaceutical and materials science applications. This brominated thiophene derivative combines the unique electronic properties of the thiophene ring with the synthetic flexibility of both bromine substitution and carboxylic acid functionality.
The molecular structure of 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid features a thiophene core substituted at the 2-position with a carboxylic acid group, at the 3-position with a hexan-2-yl chain, and at the 5-position with a bromine atom. This specific arrangement makes it particularly useful for cross-coupling reactions, a topic frequently searched by synthetic chemists working on conjugated polymers or small molecule pharmaceuticals.
Recent interest in thiophene-based compounds has surged due to their applications in organic electronics, particularly in the development of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The bromine substituent in 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid allows for efficient palladium-catalyzed coupling reactions, a common query among researchers looking to create extended π-conjugated systems.
From a synthetic perspective, the carboxylic acid functionality in this compound enables diverse derivatization pathways. It can be readily converted to esters, amides, or reduced to alcohols, addressing another frequent search topic about thiophene functionalization. The hexan-2-yl side chain contributes to improved solubility in organic solvents, a property often investigated by scientists working on solution-processable organic semiconductors.
The compound's CAS number 2137557-71-0 has seen increased attention in patent literature, particularly in applications related to organic light-emitting diodes (OLEDs) and pharmaceutical intermediates. Its molecular weight of 287.19 g/mol and moderate lipophilicity make it suitable for various medicinal chemistry applications, though it's primarily used as a building block rather than an active pharmaceutical ingredient.
Quality control of 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid typically involves HPLC analysis and 1H/13C NMR characterization, techniques commonly searched by quality assurance professionals. The bromine atom provides a convenient handle for mass spectrometry detection, featuring characteristic isotopic patterns that aid in compound identification.
Storage recommendations for this compound highlight the importance of protection from light and moisture-free conditions, addressing common queries about chemical storage best practices. While not classified as highly hazardous, standard laboratory precautions should be observed when handling this material, as with all organic synthesis intermediates.
The global market for specialty thiophene derivatives like 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid has grown steadily, driven by demand from the organic electronics sector and pharmaceutical research. Suppliers typically offer this compound with purity levels ranging from 95% to 98%, with higher purity grades available for sensitive applications.
Recent synthetic studies have explored the use of 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid in creating donor-acceptor polymers for solar cell applications, a hot topic in renewable energy research. The compound's ability to participate in both cross-coupling reactions and condensation reactions makes it particularly versatile for materials science applications.
For researchers investigating structure-property relationships in conjugated systems, 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid offers an excellent platform. The bromine substitution pattern allows for systematic exploration of electronic effects in thiophene-based materials, while the alkyl side chain provides insights into solubility-structure correlations.
In summary, 5-Bromo-3-(hexan-2-yl)thiophene-2-carboxylic acid (CAS 2137557-71-0) represents an important building block in modern organic synthesis, with applications spanning from advanced materials to pharmaceutical development. Its combination of reactive handles and tunable properties continues to make it a compound of interest for researchers across multiple disciplines.
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